molecular formula C7H10BrIO B12584192 4-[(2-Bromoprop-2-en-1-yl)oxy]-1-iodobut-1-ene CAS No. 318271-51-1

4-[(2-Bromoprop-2-en-1-yl)oxy]-1-iodobut-1-ene

Cat. No.: B12584192
CAS No.: 318271-51-1
M. Wt: 316.96 g/mol
InChI Key: MDHJVOUZVHEBNB-UHFFFAOYSA-N
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Description

4-[(2-Bromoprop-2-en-1-yl)oxy]-1-iodobut-1-ene is an organic compound that features both bromine and iodine atoms within its structure

Preparation Methods

The synthesis of 4-[(2-Bromoprop-2-en-1-yl)oxy]-1-iodobut-1-ene typically involves the reaction of 2-bromoprop-2-en-1-ol with 1-iodobutane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Chemical Reactions Analysis

4-[(2-Bromoprop-2-en-1-yl)oxy]-1-iodobut-1-ene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles, leading to the formation of different substituted products.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or other reduced products.

Common reagents used in these reactions include sodium iodide for substitution, m-chloroperbenzoic acid for oxidation, and hydrogen gas with a palladium catalyst for reduction.

Scientific Research Applications

4-[(2-Bromoprop-2-en-1-yl)oxy]-1-iodobut-1-ene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Bromoprop-2-en-1-yl)oxy]-1-iodobut-1-ene involves its reactivity with various nucleophiles and electrophiles. The presence of both bromine and iodine atoms makes it a versatile compound for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar compounds to 4-[(2-Bromoprop-2-en-1-yl)oxy]-1-iodobut-1-ene include:

Properties

CAS No.

318271-51-1

Molecular Formula

C7H10BrIO

Molecular Weight

316.96 g/mol

IUPAC Name

4-(2-bromoprop-2-enoxy)-1-iodobut-1-ene

InChI

InChI=1S/C7H10BrIO/c1-7(8)6-10-5-3-2-4-9/h2,4H,1,3,5-6H2

InChI Key

MDHJVOUZVHEBNB-UHFFFAOYSA-N

Canonical SMILES

C=C(COCCC=CI)Br

Origin of Product

United States

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